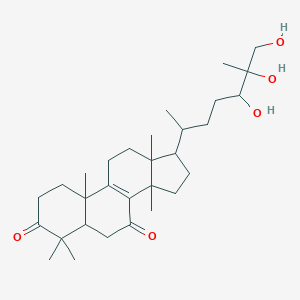
Ganoderiol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganoderiol D is a triterpenoid isolated from Ganoderma lucidum . It is a type of lanostane-tetracyclic triterpene . The chemical formula of Ganoderiol D is C30H48O5 .
Synthesis Analysis
The biosynthesis of Ganoderiol D involves the mevalonate pathway . The genes involved in this biosynthesis pathway have been cloned and characterized . The expression of these genes is closely related to the impact of environmental factors .
Molecular Structure Analysis
The molecular structure of Ganoderiol D is characterized by the presence of hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound . The exact mass of Ganoderiol D is 488.35017 .
Chemical Reactions Analysis
Ganoderiol D is part of the triterpenes group, which are secondary metabolites produced by Ganoderma lucidum . The triterpenes, including Ganoderiol D, are involved in various biological activities such as anti-tumor, anti-inflammation, antioxidant, antimicrobial, and blood fat reducing effects .
Physical And Chemical Properties Analysis
Ganoderiol D is a powder with a molecular weight of 488.699 . It has a density of 1.1±0.1 g/cm3, a boiling point of 640.4±55.0 °C at 760 mmHg, and a flash point of 355.1±28.0 °C .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Ganoderiol F, a compound closely related to Ganoderiol D, exhibits significant anti-cancer properties. It has been identified as a potential CDK4/CDK6 inhibitor for breast cancer therapy, mediating suppression of breast cancer cell viability through cell cycle arrest and apoptosis induction in human breast cancer cells (Li et al., 2019).
Anti-HIV Properties
Ganoderiol F, again closely related to Ganoderiol D, has shown effectiveness as an anti-HIV-1 agent. It inhibits HIV-1 PR, a critical enzyme in the HIV replication process, suggesting potential applications in HIV treatment (El-mekkawy et al., 1998).
Cellular Senescence Induction
Ganoderiol F induces senescence in hepatoma HepG2 cells. This suggests its potential use in cancer therapy, as it can induce growth arrest and senescence in cancer cell lines, thereby limiting cancer cell proliferation (Chang et al., 2006).
Antimicrobial Properties
Compounds closely related to Ganoderiol D, such as 25-methoxy-11-oxo-ganoderiol D, have exhibited antimicrobial activities against several pathogenic microorganisms, particularly Gram-positive bacteria (Shi et al., 2021).
Obesity and Gut Microbiota Modulation
While not directly related to Ganoderiol D, Ganoderma lucidum, from which Ganoderiol D is derived, has been found to reduce obesity in mice by modulating the composition of the gut microbiota. This suggests potential applications of Ganoderma derivatives in treating obesity and related metabolic disorders (Chang et al., 2015).
Hepatoprotective Effects
Ganoderma lucidum peptides, which are in the same family as Ganoderiol D, demonstrate hepatoprotective effects against liver injury. This suggests potential applications of Ganoderma derivatives, including Ganoderiol D, in treating liver diseases (Shi et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
114567-45-2 |
|---|---|
Nombre del producto |
Ganoderiol D |
Fórmula molecular |
C30H48O5 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3 |
Clave InChI |
NAETYGPWGSNZTO-ZWETUDJHSA-N |
SMILES isomérico |
C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
SMILES canónico |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



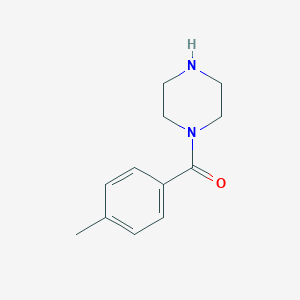
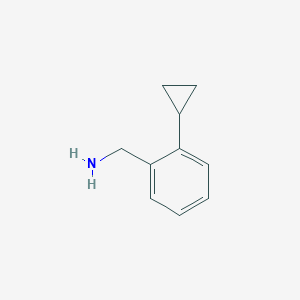
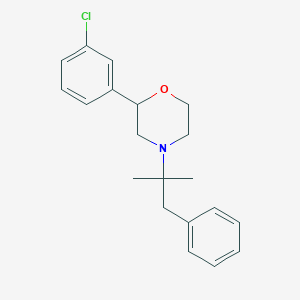
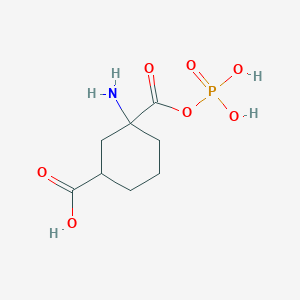
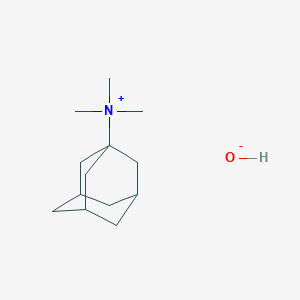
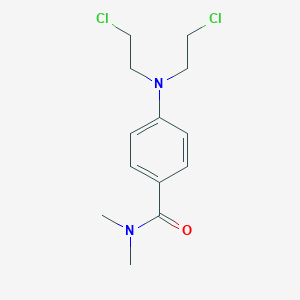
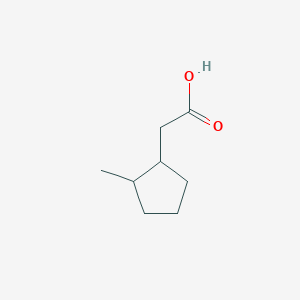
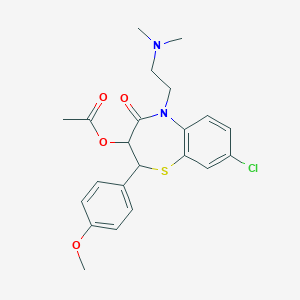
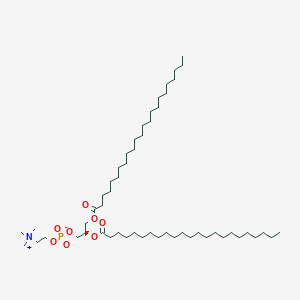
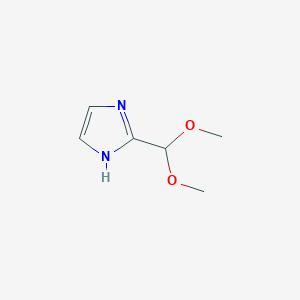
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
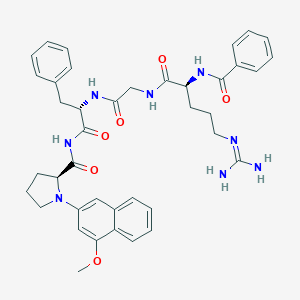
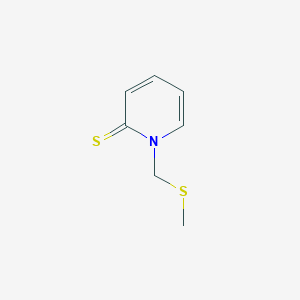
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)